molecular formula C19H13BrN4O3S B12148625 2-(4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide

2-(4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide

Cat. No.: B12148625
M. Wt: 457.3 g/mol
InChI Key: UJYYYRCHOCUQEI-DHDCSXOGSA-N
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Description

2-(4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions.

    Condensation Reaction: The final step involves the condensation of the brominated thiazolo[3,2-b][1,2,4]triazole with 4-hydroxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolo[3,2-b][1,2,4]triazole core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study enzyme interactions and protein binding due to its potential bioactivity.

Medicine

The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{(Z)-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetate
  • 2-(4-{(Z)-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide

Uniqueness

The uniqueness of 2-(4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C19H13BrN4O3S

Molecular Weight

457.3 g/mol

IUPAC Name

2-[4-[(Z)-[2-(2-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C19H13BrN4O3S/c20-14-4-2-1-3-13(14)17-22-19-24(23-17)18(26)15(28-19)9-11-5-7-12(8-6-11)27-10-16(21)25/h1-9H,10H2,(H2,21,25)/b15-9-

InChI Key

UJYYYRCHOCUQEI-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)N)/SC3=N2)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC(=O)N)SC3=N2)Br

Origin of Product

United States

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